molecular formula C4H9NO2 B12405658 L-2-Aminobutyric Acid-d6

L-2-Aminobutyric Acid-d6

Cat. No.: B12405658
M. Wt: 109.16 g/mol
InChI Key: QWCKQJZIFLGMSD-MADGHGEDSA-N
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Description

L-2-Aminobutyric Acid-d6 is an isotope-labeled analog of L-2-Aminobutyric Acid, which is a non-proteinogenic alpha-amino acid. This compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications. It plays a significant role as a receptor antagonist and is involved in metabolic processes as a human metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-2-Aminobutyric Acid-d6 can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common approach involves the ammonolysis of alpha-halogen acid, reduction reactions, ammoniation hydrolysis reactions, and butanone acid reduction . Another method includes the use of L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and formate dehydrogenase .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation and enzyme catalysis. For example, Escherichia coli strains can be genetically engineered to produce L-2-Aminobutyric Acid through metabolic engineering approaches . This method offers a more environmentally friendly and efficient production process suitable for large-scale industrial applications.

Chemical Reactions Analysis

Types of Reactions: L-2-Aminobutyric Acid-d6 undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of L-2-Aminobutyric Acid-d6 involves its role as a receptor antagonist. It interacts with specific molecular targets, such as receptors or enzymes, to inhibit their activity. This interaction can modulate various biochemical pathways and physiological processes, leading to its effects in metabolic processes and therapeutic applications .

Comparison with Similar Compounds

  • L-Homoalanine-d6
  • (+)-2-Aminobutanoic Acid-d6
  • (S)-2-Aminobutanoic Acid-d6

Comparison: L-2-Aminobutyric Acid-d6 is unique due to its specific isotopic labeling with deuterium atoms, which distinguishes it from other similar compounds. This labeling enhances its utility in research applications, particularly in studies involving metabolic pathways and receptor interactions. The presence of deuterium atoms can also influence the compound’s stability and reactivity, making it a valuable tool in various scientific investigations .

Properties

Molecular Formula

C4H9NO2

Molecular Weight

109.16 g/mol

IUPAC Name

(2S)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3,2D2,3D

InChI Key

QWCKQJZIFLGMSD-MADGHGEDSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])[2H])N

Canonical SMILES

CCC(C(=O)O)N

Origin of Product

United States

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